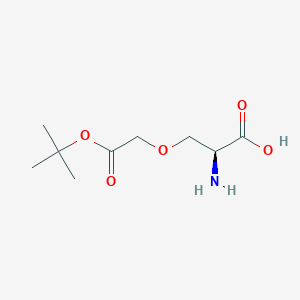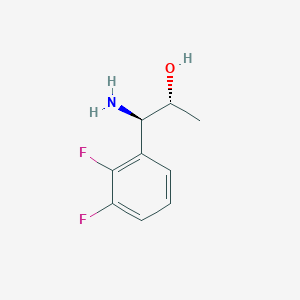
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of 5,7-dichloronaphthalene. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Substitution: 5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol.
Aplicaciones Científicas De Investigación
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-ol
- 5,7-Dichloronaphthalene
Uniqueness
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10Cl2O |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
Clave InChI |
MWASQEGMPWUVCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
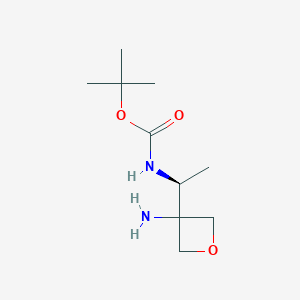
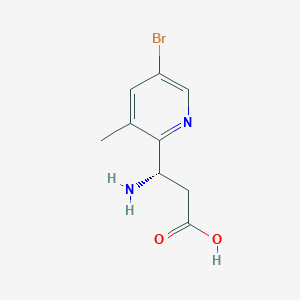
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
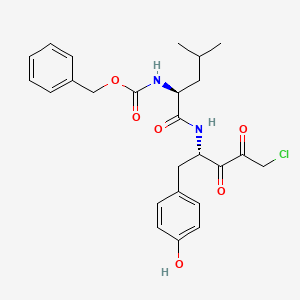
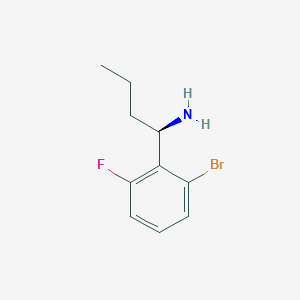

![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

